Ethyl 5-chloro-2-methoxybenzoylformate
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Overview
Description
Ethyl 5-chloro-2-methoxybenzoylformate is an organic compound with the molecular formula C11H11ClO4. It is a derivative of benzoylformate, featuring a chloro and methoxy substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chloro-2-methoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-methoxybenzoylformate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products Formed:
Substitution: Formation of substituted derivatives with amine or thiol groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of hydroxylated derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-methoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-methoxybenzoylformate involves its interaction with specific molecular targets. The chloro and methoxy substituents on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-chloro-2-hydroxybenzoylformate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 5-bromo-2-methoxybenzoylformate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 5-chloro-2-methoxybenzoate: Similar structure but without the formate group.
Uniqueness: Ethyl 5-chloro-2-methoxybenzoylformate is unique due to the combination of its chloro and methoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGCFNKZHJLMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256217 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-98-2 |
Source
|
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methoxy-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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